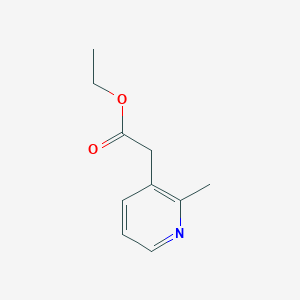

Ethyl 2-(2-methylpyridin-3-yl)acetate

Description

Ethyl 2-(2-methylpyridin-3-yl)acetate is an ester derivative featuring a pyridine ring substituted with a methyl group at the 2-position and an acetoxyethyl chain at the 3-position. For example, similar esters, such as ethyl 2-(pyrimidin-2-ylthio)acetate, are synthesized via nucleophilic substitution reactions between thiols (e.g., 2-mercaptopyrimidine) and ethyl chloroacetate in the presence of a base like potassium carbonate . The structural complexity of pyridine-containing esters often makes them intermediates in pharmaceutical and agrochemical synthesis, particularly for antimalarial, antiviral, or anticancer agents .

The methyl group at the pyridine’s 2-position likely enhances steric hindrance and modulates electronic properties, influencing reactivity and biological interactions.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

ethyl 2-(2-methylpyridin-3-yl)acetate |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)7-9-5-4-6-11-8(9)2/h4-6H,3,7H2,1-2H3 |

InChI Key |

HNUFWLPQHYPGPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(N=CC=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between Ethyl 2-(2-methylpyridin-3-yl)acetate and analogous compounds.

Table 1: Comparative Analysis of this compound and Related Compounds

Key Observations

Structural Variations :

- Pyridine vs. Heterocyclic Cores : The target compound’s pyridine ring differs from imidazole (e.g., ), pyrimidine (e.g., ), or fused imidazo-pyridine (e.g., ) cores. These variations influence electronic properties (e.g., basicity, π-stacking) and steric effects.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) enhance electrophilicity, while methyl groups (e.g., 2-methylpyridine in the target compound) may improve metabolic stability .

Synthetic Routes :

- Nucleophilic Substitution : Common for thioether-linked esters (e.g., ).

- Multi-step Condensation : Used for complex heterocycles (e.g., imidazolidines in ).

The target compound’s lack of reported activity suggests its role as a synthetic intermediate.

Safety Considerations: Pyridine derivatives require precautions against irritancy (e.g., ), whereas nitroimino-containing compounds (e.g., ) may pose explosive hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.